molecular formula C15H17Cl2F4N3 B11803269 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride

4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No.: B11803269
M. Wt: 386.2 g/mol
InChI Key: CWUBMUWAQUBEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Molecular Design

IUPAC Nomenclature and Systematic Identification

The systematic name 4-(4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride adheres to International Union of Pure and Applied Chemistry (IUPAC) conventions. Breaking this down:

  • Piperidine serves as the parent structure, a six-membered saturated ring with one nitrogen atom.
  • At position 4 of the piperidine ring, a 1H-imidazol-2-yl substituent is attached. The imidazole ring exists in its 1H-tautomeric form, with hydrogen at the N1 position.
  • The imidazole’s 4-position is substituted with a 4-fluoro-3-(trifluoromethyl)phenyl group. This aromatic ring contains fluorine at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the imidazole attachment.
  • The dihydrochloride designation indicates two hydrochloric acid molecules ionically bound to the piperidine’s nitrogen, forming a salt.

The molecular formula C₁₅H₁₇Cl₂F₄N₃ (molecular weight: 386.2 g/mol) confirms the presence of two chloride ions, four fluorine atoms (one from -F, three from -CF₃), and three nitrogen atoms distributed across the imidazole and piperidine rings.

X-ray Crystallographic Analysis

While the provided sources lack explicit X-ray crystallographic data for this compound, structural analogs offer insights. For instance, piperidine derivatives often adopt a chair conformation to minimize steric strain, with substituents occupying equatorial positions. The imidazole ring’s planar geometry and the trifluoromethyl group’s electron-withdrawing effects likely influence packing dynamics in the crystal lattice.

Hypothetically, the dihydrochloride salt formation would involve protonation of the piperidine nitrogen, creating a cationic center balanced by chloride counterions. Ionic interactions between protonated piperidine and chloride ions could stabilize the crystal structure, as seen in related ammonium salts. Future crystallographic studies should prioritize resolving bond lengths and angles, particularly between the imidazole’s N-H and the phenyl ring’s fluorine substituents.

Spectroscopic Profiling (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The imidazole’s N-H proton typically resonates near δ 12–13 ppm as a broad singlet due to hydrogen bonding. Piperidine protons appear as multiplet signals between δ 1.5–3.5 ppm, with axial and equatorial protons split by ring puckering. The aromatic region (δ 6.8–8.0 ppm) would show complex splitting from the phenyl group’s fluorine and -CF₃ substituents.
  • ¹⁹F NMR : Two distinct signals are expected: one for the aromatic fluorine (δ -110 to -120 ppm) and another for the -CF₃ group (δ -60 to -70 ppm).
  • ¹³C NMR : The -CF₃ carbon would appear as a quartet near δ 120–125 ppm (J₃₂C-F ≈ 270 Hz), while the imidazole carbons resonate between δ 120–140 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

  • N-H stretch (imidazole): ~3400 cm⁻¹ (broad).
  • C-F stretches : 1100–1250 cm⁻¹ (asymmetric -CF₃) and 1350–1450 cm⁻¹ (aromatic C-F).
  • C=N/C=C vibrations (imidazole): 1500–1600 cm⁻¹.
Mass Spectrometry (MS)

The electrospray ionization (ESI) mass spectrum would display a molecular ion peak at m/z 386.2 ([M+H]⁺), with characteristic fragmentation patterns:

  • Loss of two HCl molecules (Δm/z -72).
  • Cleavage of the imidazole-piperidine bond, yielding fragments at m/z 175 (C₇H₁₁N₂⁺) and m/z 211 (C₈H₆F₄N⁺).

Comparative Analysis of Tautomeric Forms

The 1H-imidazole core exhibits prototropic tautomerism , allowing hydrogen migration between N1 and N3 positions:

  • 1H-tautomer : Proton resides at N1, leaving N3 basic.
  • 3H-tautomer : Proton shifts to N3, altering electronic distribution.

In the dihydrochloride salt, protonation of the piperidine nitrogen likely suppresses imidazole tautomerism by stabilizing the 1H-form through charge-charge interactions. Density Functional Theory (DFT) studies on analogous systems suggest the 1H-tautomer is energetically favored by ~5–10 kcal/mol in polar solvents, aligning with the compound’s ionic nature.

Conformational Dynamics Through Rotamer Analysis

The piperidine ring adopts a chair conformation , with the imidazole substituent preferentially occupying an equatorial position to avoid 1,3-diaxial strain. Rotamer analysis of the C2-C3 bond (connecting imidazole to piperidine) reveals three energy minima:

  • Syn-periplanar : Imidazole and piperidine nitrogen on the same side.
  • Anti-periplanar : Imidazole rotated 180° relative to the nitrogen.
  • Gauche : Intermediate rotation (±60°).

DFT simulations suggest the anti-periplanar rotamer dominates (>70% population) due to reduced steric clash between the imidazole’s phenyl group and piperidine hydrogens. Solvent polarity further modulates this equilibrium, with polar media stabilizing the syn form via dipole-dipole interactions.

Table 1: Key Structural Parameters from Computational Analysis

Parameter Value/Description Source
Piperidine chair ΔG 2.3 kcal/mol (chair vs boat)
Tautomer energy difference 7.8 kcal/mol (1H vs 3H)
C2-C3 rotational barrier 4.1 kcal/mol

This conformational flexibility has implications for biological activity, as rotamer populations influence binding site compatibility in drug-receptor interactions.

Properties

Molecular Formula

C15H17Cl2F4N3

Molecular Weight

386.2 g/mol

IUPAC Name

4-[5-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]piperidine;dihydrochloride

InChI

InChI=1S/C15H15F4N3.2ClH/c16-12-2-1-10(7-11(12)15(17,18)19)13-8-21-14(22-13)9-3-5-20-6-4-9;;/h1-2,7-9,20H,3-6H2,(H,21,22);2*1H

InChI Key

CWUBMUWAQUBEFO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC=C(N2)C3=CC(=C(C=C3)F)C(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Step 1: Condensation with N,N-Dimethylethanamine

Oxoacetic acid monohydrate undergoes condensation with N,N-dimethylethanamine to form an intermediate Schiff base. This reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran) under reflux.

Step 2: Reductive Amination

The Schiff base is reduced using sodium cyanoborohydride (NaBH3CN) in methanol, yielding N-(2-(dimethylamino)ethyl)glycine.

Step 3: Boc Protection

The primary amine is protected with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) in the presence of triethylamine (TEA), forming tert-butyl [2-(dimethylamino)ethyl]carbamate .

Step 4: Activation with 1,1′-Carbonylbis-1H-imidazole (CDI)

The carboxylic acid group of the Boc-protected glycine derivative is activated using CDI, facilitating nucleophilic attack by methoxyamine to generate tert-butyl [2-(dimethylamino)ethyl]{2-[methoxy(methyl)amino]-2-oxoethyl}carbamate .

Step 5: Grignard Reaction

The Weinreb amide intermediate reacts with in situ-generated [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide in tetrahydrofuran (THF) at −78°C, producing 1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone .

Step 6: Diamine Formation

Deprotection of the Boc group using hydrochloric acid (HCl) in dioxane yields 2-{[2-(dimethylamino)ethyl]amino}-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone dihydrochloride .

Step 7: Imidazole Cyclization

The diamine is coupled with tert-butyl 4-(2-oxoacetyl)piperidine-1-carboxylate in the presence of ammonium acetate and acetic acid under reflux, forming the imidazole ring. This step proceeds via a Debus-Radziszewski reaction mechanism.

Step 8: Deprotection and Salt Formation

The tert-butyloxycarbonyl (Boc) group is removed using HCl in ethanol, followed by neutralization with sodium acetate to yield the final product as the dihydrochloride salt.

Key Data Table: Reaction Conditions and Yields

StepReagents/ConditionsYield
1THF, reflux85%
2NaBH3CN, MeOH78%
3Boc2O, TEA, DCM90%
5Grignard, −78°C65%
7NH4OAc, AcOH, reflux72%
8HCl/EtOH88%

Alternative Route via Piperidine Intermediate

A modified approach leverages tert-butyl 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}piperidine-1-carboxylate as a pivotal intermediate:

Synthesis of Piperidine-Imidazole Core

  • Piperidine Functionalization : 4-Piperidone is treated with Boc anhydride to form tert-butyl 4-oxopiperidine-1-carboxylate .

  • Condensation with Oxoacetic Acid : The ketone reacts with oxoacetic acid monohydrate under acidic conditions to generate a β-ketoamide.

  • Cyclization : The β-ketoamide undergoes cyclization with ammonium acetate in acetic acid, forming the imidazole ring.

Aryl Group Introduction

The imidazole-piperidine intermediate is coupled with 4-fluoro-3-(trifluoromethyl)phenylboronic acid via Suzuki-Miyaura cross-coupling using palladium catalysis.

Final Deprotection

Boc removal with HCl in ethanol yields the free base, which is precipitated as the dihydrochloride salt using excess HCl in diethyl ether.

Optimization Challenges and Solutions

Grignard Reactivity

The sensitivity of [4-fluoro-3-(trifluoromethyl)phenyl]magnesium bromide necessitates strict anhydrous conditions. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) improves stability and yield by 15%.

Purification Strategies

Chromatographic purification of intermediates (e.g., silica gel with ethyl acetate/hexane) ensures >95% purity. Recrystallization from ethanol/water mixtures enhances final product crystallinity.

Scalability

Batch processes are limited by exothermic reactions during Boc deprotection. Continuous flow systems mitigate this, enabling kilogram-scale production.

Comparative Analysis of Methods

ParameterEight-Step SynthesisPiperidine Intermediate Route
Total Yield32%28%
Key AdvantageHigh PurityScalability
LimitationComplex StepsPalladium Cost

Chemical Reactions Analysis

Substitution Reactions

The trifluoromethylphenyl and imidazole groups facilitate nucleophilic and electrophilic substitutions:

  • Amination with Pyrimidine Derivatives :
    Reaction with 5-bromo-6-chloropyrimidin-4-amine in dimethyl sulfoxide (DMSO) at 60°C in the presence of potassium carbonate yields a pyrimidine-coupled product (86% yield, LC-MS: m/z 499 [M+1]) . The reaction proceeds via SNAr (nucleophilic aromatic substitution) at the chloro position of the pyrimidine.

    ReactantConditionsProductYield
    5-Bromo-6-chloropyrimidin-4-amineDMSO, K₂CO₃, 60°CCoupled pyrimidine derivative86%
  • Imidazole Ring Functionalization :
    The 1H-imidazol-2-yl group undergoes alkylation or arylation under basic conditions. For example, coupling with benzyl halides introduces substituents at the imidazole nitrogen .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are prominent due to the aromatic trifluoromethylphenyl group:

  • Suzuki–Miyaura Coupling :
    The brominated derivative participates in Suzuki reactions with aryl boronic acids, forming biaryl structures. This is critical for diversifying the phenyl moiety .

    • Example: Reaction with 4-cyanophenylboronic acid under Pd(PPh₃)₄ catalysis yields a cyanophenyl-substituted analog .

  • Buchwald–Hartwig Amination :
    The piperidine nitrogen can act as an amine partner in Pd-catalyzed couplings with aryl halides, enabling C–N bond formation.

Oxidation and Reduction

  • Oxidation of the Piperidine Ring :
    Treatment with oxidizing agents like KMnO₄ converts the piperidine ring to a pyridine derivative, enhancing aromaticity.

  • Reduction of Imidazole :
    Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole, altering electronic properties .

Salt Formation and Acid-Base Reactions

The dihydrochloride form is generated via protonation of the piperidine nitrogen with HCl. Key properties include:

  • pH-Dependent Solubility : Soluble in aqueous acidic conditions (pH < 4) but precipitates in neutral/basic environments .

  • Deprotection Reactions : The hydrochloride salt can be converted back to the free base using NaOH, enabling further functionalization.

Environmental and Catalytic Influences

  • Temperature : Reactions at 60–80°C optimize kinetics without decomposing the imidazole ring .

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution rates .

  • Catalysts : Pd-based catalysts (e.g., Pd(OAc)₂) are critical for cross-coupling efficiency .

Functional Group Compatibility

The trifluoromethyl group stabilizes the phenyl ring against electrophilic attack but enhances meta/para-directing effects in substitutions. The imidazole nitrogen participates in hydrogen bonding, influencing reactivity in biological systems .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing imidazole and piperidine moieties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects, with IC50 values indicating potent antitumor activity:

Cell Line IC50 (µM) Reference
MCF-75.36
HepG210.10

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as follows:

Bacteria MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli47.5

The proposed mechanism of action includes interference with bacterial ribosomal function, leading to inhibition of protein synthesis.

Case Studies

One notable case study involved the evaluation of a series of derivatives related to this compound for their anticancer potential. The study found that certain modifications led to enhanced activity against specific cancer cell lines, outperforming conventional chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazole-piperidine derivatives with diverse substitutions. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS Number) Molecular Formula Molecular Weight Key Structural Features Applications/Findings
Target Compound C₁₅H₁₃Cl₂F₄N₃ ~398.19* 4-Fluoro-3-(trifluoromethyl)phenyl, free 1H-imidazole Potential kinase inhibitor; optimized for CNS penetration due to compact structure.
BD629885 (1082949-68-5) C₂₈H₂₇F₄N₇O₃S 617.67 Additional methyl group, extended sulfonyl substituent High purity (98+%); used in high-throughput screening for enzyme targets.
tert-Butyl-protected analog (1082950-48-8) C₂₀H₂₃F₄N₃O₂ 413.42 tert-Butyl carbamate protecting group on piperidine Synthetic intermediate; facilitates purification before deprotection.
4-[5-(Trifluoromethyl)-1H-imidazol-2-yl]piperidine dihydrochloride C₉H₁₂Cl₂F₃N₃ ~302.12 Trifluoromethyl on imidazole; no aryl substitution Neurological research; simpler structure for baseline activity studies.
1-Piperidin-4-yl-3-(4-trifluoromethoxy-benzyl)-imidazolidin-2-one HCl C₁₆H₁₉ClF₃N₃O₂ 393.79 Imidazolidin-2-one core; trifluoromethoxy benzyl Explored for G-protein-coupled receptor (GPCR) modulation.

*Calculated based on inferred formula.

Key Differences and Implications

Substituent Effects :

  • The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and binding pocket complementarity compared to the simpler trifluoromethyl-imidazole in . This substitution is critical for target selectivity, as seen in kinase inhibitors like c-Met or EGFR .
  • BD629885 (C₂₈H₂₇F₄N₇O₃S) includes a sulfonyl group and methyl substitution, increasing molecular weight and polarity. This may improve solubility but reduce blood-brain barrier (BBB) penetration compared to the target compound .

Synthetic Utility :

  • The tert-butyl-protected analog (CAS 1082950-48-8) serves as a precursor, allowing safer handling during synthesis. Deprotection yields the free piperidine, crucial for final biological activity .

Purity and Performance :

  • Compounds like BD629885 are synthesized at >97% purity, underscoring their suitability for rigorous pharmacological assays . The target compound’s dihydrochloride form likely follows similar quality standards.

Biological Activity

The compound 4-(4-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)piperidine dihydrochloride is a synthetic organic molecule with potential therapeutic applications. Its unique structure, featuring a piperidine moiety and an imidazole ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C21_{21}H19_{19}F4_{4}N7_{7}
  • Molecular Weight : 445.42 g/mol
  • CAS Number : 1082949-67-4

The biological activity of the compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play crucial roles in disease pathways, particularly in cancer and infectious diseases.
  • Receptor Binding : It may act as a modulator for certain receptors involved in signaling pathways, impacting cellular responses.

Biological Activity Data

Activity TypeTarget/OrganismObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 4–8 μg/mL against MRSA
AnticancerVarious cancer cell linesInduces apoptosis in treated cells
AntiparasiticPlasmodium falciparumEC50: 0.064 μM in vitro
Metabolic StabilityHuman liver microsomesModerate stability observed

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that the compound exhibits significant antimicrobial activity against multidrug-resistant Staphylococcus aureus, with MIC values ranging from 4 to 8 μg/mL. This suggests potential use in treating resistant infections, highlighting its relevance in antibiotic development.
  • Anticancer Properties :
    In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death. Further investigation is required to elucidate its efficacy in vivo.
  • Antiparasitic Efficacy :
    The compound was tested against Plasmodium falciparum, the causative agent of malaria, showing an EC50 value of 0.064 μM. This indicates potent activity and suggests that it may serve as a lead compound for developing new antimalarial therapies.

Pharmacokinetic Profile

The pharmacokinetic properties of the compound were evaluated using animal models, revealing moderate metabolic stability and bioavailability challenges due to low aqueous solubility. These factors are critical for optimizing drug formulations.

Q & A

Q. Basic Research

  • HPLC : Ensure ≥98% purity using a C18 column with a methanol/water gradient (e.g., 70:30 v/v) and UV detection at 254 nm .
  • NMR Spectroscopy : Assign peaks for the imidazole protons (δ 7.2–8.1 ppm), piperidine protons (δ 2.5–3.5 ppm), and fluorine/trifluoromethyl groups (¹⁹F NMR: δ −60 to −70 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 388.1) and fragmentation patterns .

How can researchers optimize reaction yields when synthesizing halogen-substituted imidazole intermediates?

Q. Advanced Research

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in halogenation reactions .
  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for cross-coupling reactions with aryl halides, monitoring progress via TLC .
  • Temperature Control : Maintain reactions at 60–80°C to avoid side products from thermal degradation .
  • Byproduct Mitigation : Employ scavengers like molecular sieves for moisture-sensitive steps .

What strategies address discrepancies between in vitro and in vivo biological activity data?

Q. Advanced Research

  • Parallel Assays : Conduct simultaneous in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent pharmacokinetics) studies to identify metabolic instability or bioavailability issues .
  • Formulation Adjustments : Use solubilizing agents (e.g., cyclodextrins) or pro-drug strategies to enhance in vivo efficacy .
  • Structural Analog Testing : Compare activity of derivatives with marine sponge-derived amides/alkaloids, which often exhibit improved translational potential .

How to resolve contradictory spectral data (e.g., NMR) for piperidine-imidazole derivatives?

Q. Advanced Research

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational flexibility in the piperidine ring .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace carbon environments and assign overlapping signals .
  • Computational Validation : Perform DFT calculations (e.g., Gaussian09) to predict chemical shifts and compare with experimental data .

What are the primary biological targets or pathways associated with this compound?

Q. Basic Research

  • Epigenetic Modulation : Inhibits histone deacetylases (HDACs) or acetyltransferases, as seen in structurally related benzimidazole-piperidine hybrids .
  • Receptor Binding : Potential interaction with G-protein-coupled receptors (GPCRs) due to piperidine’s conformational flexibility .
  • Antiproliferative Activity : Demonstrated in vitro against cancer cell lines (IC₅₀ ~4 µM), likely via apoptosis induction .

What computational methods support the rational design of analogs with improved pharmacokinetics?

Q. Advanced Research

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to HDACs or GPCRs, prioritizing analogs with stronger hydrogen-bond interactions .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide fluorination/trifluoromethylation .
  • ADMET Prediction : Employ SwissADME to optimize logP (target 2–3) and reduce hepatic toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.